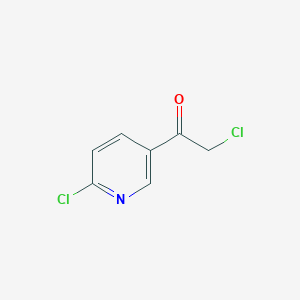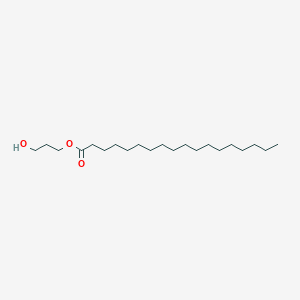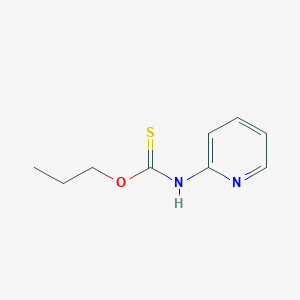
O-Propyl 2-pyridinylcarbamothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-Propyl 2-pyridinylcarbamothioate, also known as propylthiouracil (PTU), is a chemical compound that has been widely used in scientific research for its ability to inhibit thyroid hormone synthesis. PTU has been extensively studied for its potential therapeutic applications in thyroid disorders, as well as in other medical conditions.
Mecanismo De Acción
PTU acts by inhibiting the enzyme thyroperoxidase, which is involved in the synthesis of thyroid hormones. This results in a decrease in the production of thyroid hormones, leading to a decrease in thyroid hormone levels in the body.
Efectos Bioquímicos Y Fisiológicos
PTU has been shown to have a number of biochemical and physiological effects, including a decrease in thyroid hormone levels, a decrease in metabolic rate, and a decrease in body weight. PTU has also been shown to have anti-inflammatory and immunomodulatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PTU has several advantages for use in lab experiments, including its ability to inhibit thyroid hormone synthesis and its well-documented safety profile. However, PTU can also have non-specific effects on other enzymes and pathways, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on PTU, including investigating its potential therapeutic applications in thyroid disorders and other medical conditions. Other areas of research could include further elucidation of the mechanisms of action of PTU, as well as the development of more specific inhibitors of thyroperoxidase.
Métodos De Síntesis
PTU can be synthesized through a multi-step process involving the reaction of 2-amino-5-chloropyridine with propyl isocyanate, followed by the addition of hydrogen sulfide to form the carbamothioate group.
Aplicaciones Científicas De Investigación
PTU has been used in scientific research to investigate the role of thyroid hormones in various physiological processes, including metabolism, growth, and development. PTU has also been studied for its potential therapeutic applications in thyroid disorders such as hyperthyroidism and thyroid cancer.
Propiedades
Número CAS |
129196-41-4 |
|---|---|
Nombre del producto |
O-Propyl 2-pyridinylcarbamothioate |
Fórmula molecular |
C9H12N2OS |
Peso molecular |
196.27 g/mol |
Nombre IUPAC |
O-propyl N-pyridin-2-ylcarbamothioate |
InChI |
InChI=1S/C9H12N2OS/c1-2-7-12-9(13)11-8-5-3-4-6-10-8/h3-6H,2,7H2,1H3,(H,10,11,13) |
Clave InChI |
FWJDKQWEYVUTKL-UHFFFAOYSA-N |
SMILES |
CCCOC(=S)NC1=CC=CC=N1 |
SMILES canónico |
CCCOC(=S)NC1=CC=CC=N1 |
Sinónimos |
Carbamothioic acid, 2-pyridinyl-, O-propyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



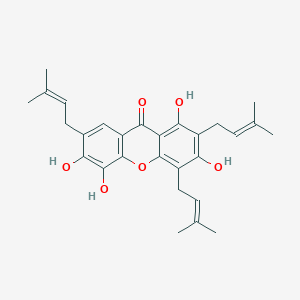
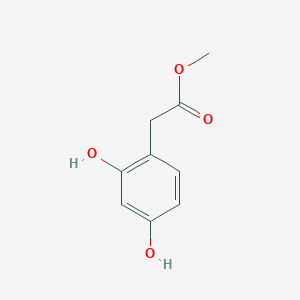
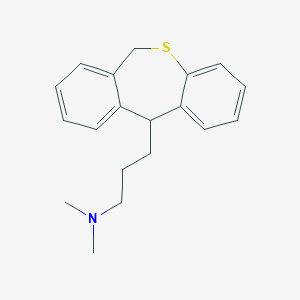
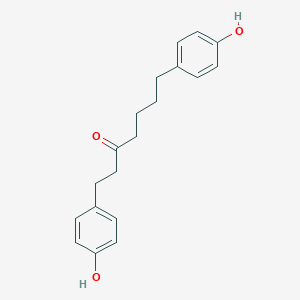
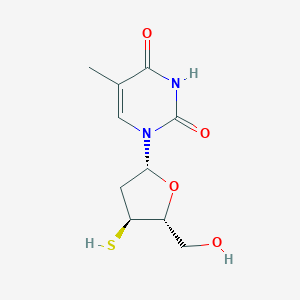
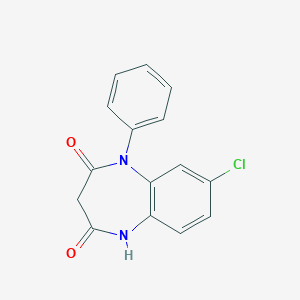
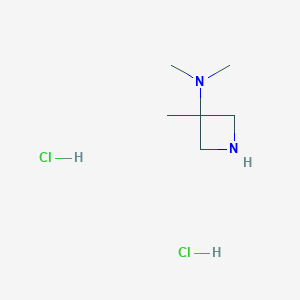
![4-Phenylnaphtho[2,3-c]furan-1,3-dione](/img/structure/B161291.png)
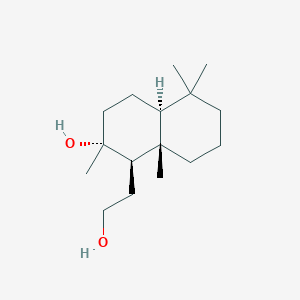
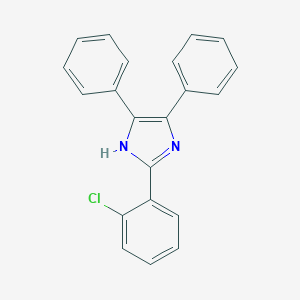
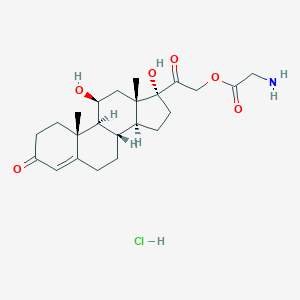
![5,7-Dimethylimidazo[1,2-a]pyrimidine](/img/structure/B161305.png)
